Ortho vs. Para Bromine Regioisomerism Drives Distinct Oncoimmunomodulatory Target Potency
The ortho-bromine substitution on the phenyl ring of this compound creates a distinct pharmacological profile vs. the highly active para-bromophenyltriazole 3. While a direct head-to-head assay for this compound is not available, the class-level SAR indicates that protected bromo triazole derivatives are the most active dual c-Myc and PD-L1 inhibitors, and compound 3, which features a para-bromophenyl group, specifically achieved ~85% inhibition of c-Myc gene expression in HT-29 cells and was the most potent membrane PD-L1 downregulator in a co-culture model [1]. By structural inference, the ortho-bromo regioisomer offered by this compound alters the vector of the halogen substitution, which is predicted to modify target binding compared to the para isomer, providing a critical negative control or alternative chemotype for this target pair.
| Evidence Dimension | c-Myc gene expression inhibition in HT-29 cells (% inhibition at 100 µM) |
|---|---|
| Target Compound Data | No direct quantitative data found |
| Comparator Or Baseline | Para-bromophenyltriazole 3: ~85% inhibition of c-Myc expression |
| Quantified Difference | Regioisomeric structural change; quantitative activity difference not experimentally determined in a single study |
| Conditions | HT-29 colorectal adenocarcinoma cells; 100 µM compound treatment for 24 h; flow cytometry-based gene expression assay |
Why This Matters
The para-bromophenyl isomer is the most potent dual c-Myc/PD-L1 downregulator in the class; the ortho-bromo version provides an essential regioisomeric tool to probe the structural basis of this activity, making it a non-redundant procurement choice for SAR studies.
- [1] Gil-Edo, R., et al. Synthesis and Biological Evaluation of Potential Oncoimmunomodulator Agents. International Journal of Molecular Sciences, 24(3), 2614. (2023). View Source
